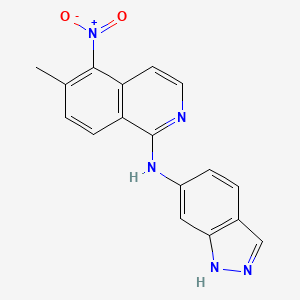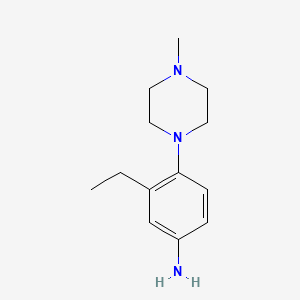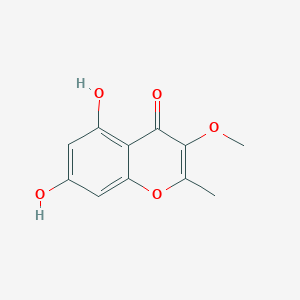![molecular formula C10H22O2Si B13876872 Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane is a chemical compound with the molecular formula C9H20O2Si. It is also known as tert-butyldimethylsilyl glycidyl ether. This compound is characterized by the presence of a tert-butyl group, two methyl groups, and an oxirane (epoxide) ring attached to a silicon atom through an ethoxy linkage. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane can be synthesized from glycidol via hydrolytic kinetic resolution (HKR) in the presence of R-(salen)Co complex and water . Another method involves the reaction of (S)-glycidol with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a solvent mixture of dichloromethane (DCM) and dimethylformamide (DMF) at 0°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted ethers and other derivatives.
Scientific Research Applications
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It is also used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane involves the reactivity of the oxirane ring and the silicon-oxygen bond. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The silicon-oxygen bond can also undergo cleavage and substitution reactions. These properties make the compound useful in various synthetic transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl glycidyl ether
- tert-Butyldimethyl (oxiran-2-ylmethoxy)silane
- tert-Butyldimethylsilyl ®-(-)-glycidyl ether
Uniqueness
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane is unique due to its combination of a tert-butyl group, two methyl groups, and an oxirane ring attached to a silicon atom. This structure imparts specific reactivity and stability, making it valuable in various synthetic and industrial applications. Its ability to act as a protecting group and participate in diverse chemical reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H22O2Si |
|---|---|
Molecular Weight |
202.37 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-8(9-7-11-9)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3 |
InChI Key |
RDRPAKGJOGDYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CO1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


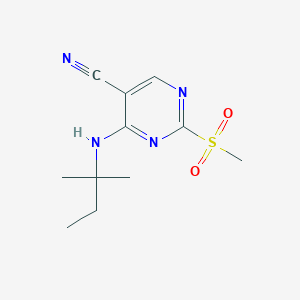
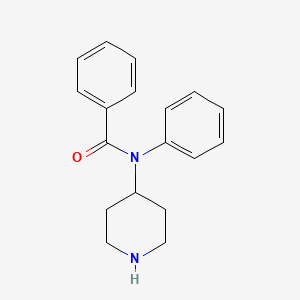
![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)

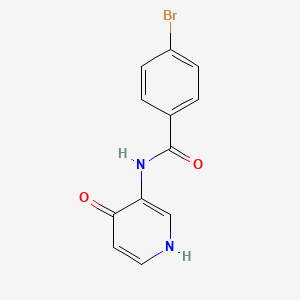
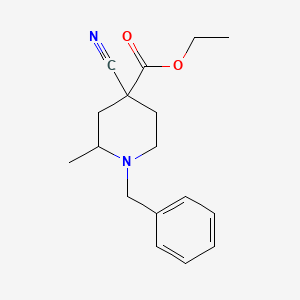
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)
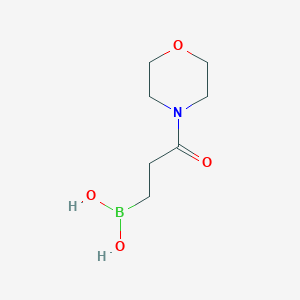
![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)


